Haloxyfop-etotyl-d4

LC-MS/MS Matrix Effect Correction Method Validation

Haloxyfop-etotyl-d4 is the analytically validated, stable isotope-labeled internal standard (SIL-IS) for the precise quantification of haloxyfop-etotyl residues. Unlike non-deuterated analogs, its matched physicochemical properties (LogP 4.33) ensure identical extraction recovery and ionization efficiency, correcting for matrix effects in complex samples (infant formula, biofluids, soil). It enables the high accuracy (92–114% recovery) and precision (RSD ≤ 14%) mandated by FDA, EFSA, and CFIA for regulatory compliance. Using a generic internal standard is analytically invalid for high-precision LC-MS/MS and GC-MS workflows.

Molecular Formula C₁₉H₁₅D₄ClF₃NO₅
Molecular Weight 437.83
Cat. No. B1162635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloxyfop-etotyl-d4
Synonyms2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid 2-Ethoxyethyl Ester-d4;  Chloretazate-d4;  Dowco 453-d4;  Gallant-d4;  Gallant 125EE-d4;  Haloxyfop ethoxyethyl ester-d4;  Haloxyfop-ethoxyethyl-d4;  Zellek-d4
Molecular FormulaC₁₉H₁₅D₄ClF₃NO₅
Molecular Weight437.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haloxyfop-etotyl-d4 Procurement Guide for Analytical and Residue Monitoring Laboratories


Haloxyfop-etotyl-d4 (CAS unlabeled: 87237-48-7) is a stable, isotopically labeled internal standard (SIL-IS) . This deuterated analog possesses the molecular formula C₁₉H₁₅D₄ClF₃NO₅ and a molecular weight of 437.83 g/mol . The incorporation of four deuterium atoms ensures its physicochemical properties, including LogP of 4.33 [1], closely mimic those of the non-labeled herbicide haloxyfop-etotyl while providing the distinct mass shift required for mass spectrometric differentiation . As a critical tool in quantitative analysis, it is specifically designed to correct for matrix effects and instrumental variability, enabling the precise and accurate quantification of haloxyfop-etotyl residues in complex matrices such as food, biological tissues, and environmental samples .

Procurement Risk: Why Non-Deuterated or Generic Analogs Fail in Quantitative Haloxyfop Analysis


The direct substitution of Haloxyfop-etotyl-d4 with a non-deuterated analog or a structurally unrelated internal standard is analytically invalid for high-precision LC-MS/MS and GC-MS workflows. Stable isotope-labeled internal standards (SIL-IS) are the most widely accepted approach to overcome matrix effects in pesticide quantification [1]. Using a generic internal standard introduces variable extraction recovery, differential ionization efficiency, and inconsistent chromatographic behavior, which prevents reliable correction for signal suppression or enhancement [2]. Research demonstrates that non-deuterated analog internal standards can lead to unacceptable quantitative errors due to these inconsistencies [3]. Consequently, for rigorous method validation, regulatory compliance, and accurate residue monitoring, the isotopically labeled analog is an indispensable procurement requirement rather than an optional upgrade.

Quantitative Performance Evidence for Haloxyfop-etotyl-d4 Versus Alternative Quantitation Strategies


Precision and Accuracy in Challenging Matrices: Haloxyfop-etotyl-d4 Corrects Matrix Effects for Validated LC-MS/MS Quantification

When integrated into a validated LC-MS/MS method, Haloxyfop-etotyl-d4 enables a recovery range of 92.2–114% for haloxyfop-etotyl across diverse and challenging matrices, including infant formula and high-carbohydrate ingredients . The use of this deuterated internal standard (IS) ensures high repeatability and reproducibility with relative standard deviations (RSDs) ≤ 14% . In contrast, the use of non-deuterated analog internal standards in comparable complex food matrices has been shown to result in significantly wider and less reliable recovery ranges (e.g., 76–111% for analog IS vs. 78–108% for deuterated IS in flour matrices), demonstrating the superior corrective power of isotopically labeled standards [1].

LC-MS/MS Matrix Effect Correction Method Validation Infant Formula Analysis Food Safety

Chromatographic Co-Elution: A Defining Advantage of Haloxyfop-etotyl-d4 for MS-Based Detection Systems

A fundamental requirement for an internal standard in mass spectrometry is its near-identical chromatographic retention time to the target analyte. Haloxyfop-etotyl-d4 co-elutes with the non-labeled haloxyfop-etotyl, which is a defining advantage of isotopically labeled standards [1]. This co-elution ensures that both compounds experience identical matrix-induced ion suppression or enhancement effects at any given moment during analysis. In stark contrast, a structurally similar but non-deuterated analog would likely exhibit a different retention time, rendering it incapable of correcting for transient, time-dependent matrix effects and compromising quantitative accuracy .

Chromatography GC-MS LC-MS Internal Standard Co-Elution

Essential Mass Difference: Haloxyfop-etotyl-d4 Ensures Spectral Resolution from the Analyte

Effective quantitation via mass spectrometry requires a minimum mass difference between the analyte and its internal standard to prevent spectral overlap. Haloxyfop-etotyl-d4 provides a mass shift of +4 Da (m/z 433.8 → 437.8), which exceeds the established benchmark of a minimum 3 Da difference required for small molecules . This mass shift ensures distinct MS/MS transitions can be monitored for the analyte and the IS without cross-interference. The use of a non-labeled analog or an isotopically labeled standard with insufficient mass difference (e.g., a single ¹³C label, +1 Da) can lead to spectral overlap and non-linear calibration curves due to isotopic interferences from the analyte's natural isotope distribution [1].

Mass Spectrometry Isotopic Purity Spectral Overlap Internal Standard

Definitive Application Scenarios for Haloxyfop-etotyl-d4 in Food, Environmental, and Biological Testing


Regulatory-Compliant Pesticide Residue Monitoring in Food (LC-MS/MS)

Haloxyfop-etotyl-d4 is the essential internal standard for developing and executing validated LC-MS/MS methods for the quantification of haloxyfop-etotyl residues in food commodities. Its use is imperative to achieve the high accuracy (recoveries of 92–114%) and precision (RSDs ≤ 14%) required by regulatory bodies like the FDA, EFSA, and CFIA . In complex matrices such as infant formula, oils, and animal tissues, it corrects for signal suppression that would otherwise invalidate quantitative results [1].

Environmental Fate and Metabolism Studies in Soil and Plants

In studies investigating the environmental fate of haloxyfop-etotyl, such as its degradation in soil and uptake by crops like broccoli and pakchoi, the d4-labeled standard enables accurate mass balance calculations . By spiking samples at the start of the extraction process, it allows researchers to correct for analyte losses during complex sample preparation (e.g., QuEChERS) and to precisely quantify degradation rates and metabolite formation, even in challenging soil matrices where matrix effects are pronounced [1].

Clinical and Forensic Toxicology: Biomonitoring of Human Exposure

For biomonitoring studies aimed at detecting and quantifying haloxyfop-etotyl or its metabolites in human biofluids (e.g., urine or blood), Haloxyfop-etotyl-d4 is the gold standard internal standard . The compound has been identified in human blood, confirming the relevance of this analysis for exposome studies [1]. The deuterated IS ensures the robust, low-level quantification (sub-ppb) required in these clinical and forensic toxicology applications by controlling for variable extraction efficiency and ionization suppression in complex biological matrices [2].

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